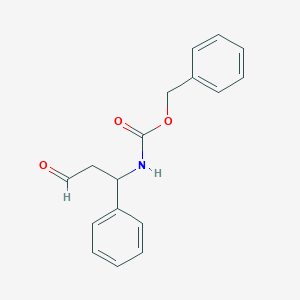
Benzyl (3-oxo-1-phenylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] est un composé chimique doté d’une structure complexe qui comprend un ester carbamique et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] implique généralement la réaction d’une phénylpropyl-cétone avec un ester carbamique. Les conditions de réaction nécessitent souvent l’utilisation d’une base, telle que l’hydroxyde de sodium, pour faciliter la formation de la liaison ester. La réaction est généralement effectuée sous reflux pour assurer une conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de l’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. L’utilisation de catalyseurs, tels que le palladium ou le platine, peut également améliorer l’efficacité et la sélectivité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique nécessitent souvent la présence d’un catalyseur acide de Lewis, tel que le chlorure d’aluminium.
Principaux produits formés
Oxydation : Formation d’oxydes de phénylpropyle.
Réduction : Formation d’alcools de phénylpropyle.
Substitution : Formation de dérivés phénylés substitués.
Applications De Recherche Scientifique
L’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de polymères et d’autres matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif, empêchant ainsi le substrat d’accéder à l’enzyme. Dans les voies médiées par les récepteurs, le composé peut agir comme un agoniste ou un antagoniste, modulant l’activité du récepteur et les voies de signalisation en aval.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (1S)-3-oxo-1-phénylpropylique N-[(méthyl)carbamoyl]
- Acide (1S)-3-oxo-1-phénylpropylique N-[(éthyl)carbamoyl]
Unicité
L’Acide (1S)-3-oxo-1-phénylpropylique N-[(phénylméthyl)carbamoyl] est unique en raison de son groupe ester spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Le groupe ester phénylméthylique peut influencer la solubilité, la réactivité et l’activité biologique du composé, en faisant un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl N-(3-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20) |
Clé InChI |
FYCDXSYDSNLCLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)
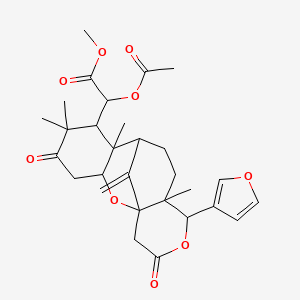
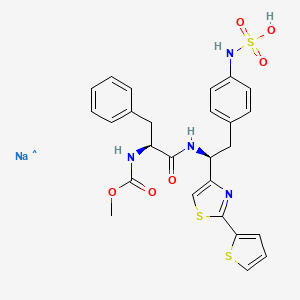


![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
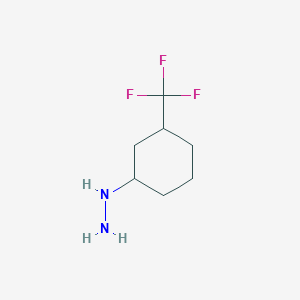
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
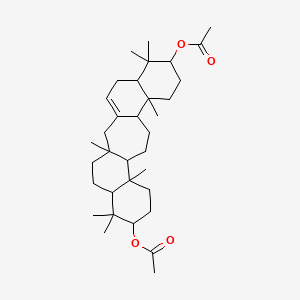
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)


